molecular formula C9H16OS2 B12607255 6-(1,2-Dithiolan-3-yl)hexan-2-one CAS No. 643020-98-8

6-(1,2-Dithiolan-3-yl)hexan-2-one

Cat. No.: B12607255
CAS No.: 643020-98-8
M. Wt: 204.4 g/mol
InChI Key: RDSXLEZBUWOKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,2-Dithiolan-3-yl)hexan-2-one is an organic compound characterized by the presence of a five-membered ring containing two sulfur atoms (dithiolane) and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions, leading to the formation of the dithiolane ring through a sulfonium-mediated ring-closure . This reaction proceeds rapidly and can be completed within minutes.

Industrial Production Methods

While specific industrial production methods for 6-(1,2-Dithiolan-3-yl)hexan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1,2-Dithiolan-3-yl)hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The dithiolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted dithiolane derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1,2-Dithiolan-3-yl)hexan-2-one is unique due to its specific arrangement of the dithiolane ring and the hexan-2-one moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

643020-98-8

Molecular Formula

C9H16OS2

Molecular Weight

204.4 g/mol

IUPAC Name

6-(dithiolan-3-yl)hexan-2-one

InChI

InChI=1S/C9H16OS2/c1-8(10)4-2-3-5-9-6-7-11-12-9/h9H,2-7H2,1H3

InChI Key

RDSXLEZBUWOKSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCC1CCSS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.